![molecular formula C17H15ClN2O3S B251748 Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate, also known as MCCB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. MCCB belongs to the class of thioamide compounds and has been found to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and also inhibit the NF-κB pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been found to have a range of biochemical and physiological effects, including its ability to inhibit inflammation, reduce oxidative stress, and induce apoptosis in cancer cells. Studies have also shown that Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate in lab experiments is its ability to inhibit inflammation and reduce oxidative stress, which can be useful in studying various diseases. However, one of the limitations of using Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate, including its use as a potential drug candidate for various diseases. Further studies are needed to fully understand the mechanism of action of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate and its potential side effects. Additionally, studies are needed to optimize the synthesis method of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate and improve its yield and purity.
合成法
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate, followed by the reaction with methyl 4-aminobenzoate. Another method involves the reaction of 4-chlorobenzoyl isothiocyanate with methyl 4-aminobenzoate. These methods have been extensively studied and optimized for their efficiency and yield.
科学的研究の応用
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been found to have a range of applications in scientific research, including its use as a potential drug candidate for various diseases. Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have also shown that Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
特性
分子式 |
C17H15ClN2O3S |
|---|---|
分子量 |
362.8 g/mol |
IUPAC名 |
methyl 4-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-23-16(22)12-4-8-14(9-5-12)19-17(24)20-15(21)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H2,19,20,21,24) |
InChIキー |
LCKFJCKTZWKXSL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



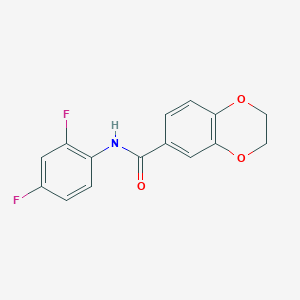
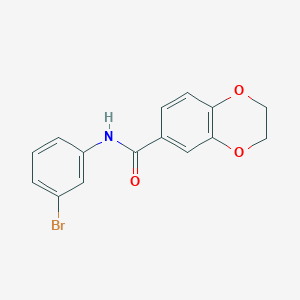
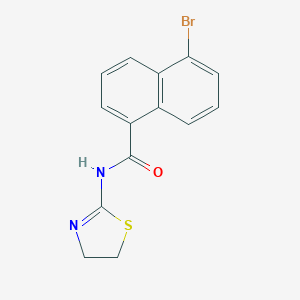
![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)
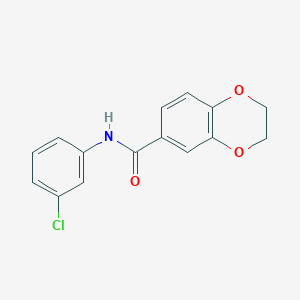
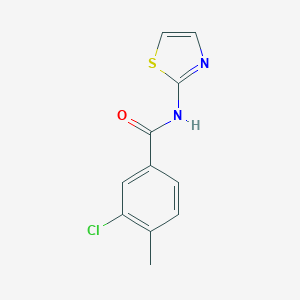
![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)